Enhanced Lipophilicity (XLogP3) Relative to Non-Fluorinated Biphenylamine
2-(4-Fluorophenyl)aniline exhibits significantly higher calculated lipophilicity (XLogP3 = 2.9) compared to its non-fluorinated analog 2-aminobiphenyl (XLogP3 ≈ 2.1), representing a ~38% increase in predicted logP [1]. This enhanced lipophilicity is directly attributable to the electron-withdrawing para-fluoro substituent, which modulates membrane permeability and protein binding characteristics without substantially increasing molecular weight (187.21 vs 169.22 g/mol) [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 2-Aminobiphenyl (CAS 90-41-5): XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = +0.8 (38% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and potential for enhanced oral bioavailability, making this compound a more suitable starting point for CNS-targeted drug discovery programs.
- [1] PubChem. 4'-Fluoro(1,1'-biphenyl)-2-amine. PubChem CID 2758975. XLogP3 = 2.9. View Source
- [2] PubChem. 4'-Fluoro(1,1'-biphenyl)-2-amine. Molecular Weight = 187.21 g/mol. View Source
